(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PG 34 can be synthesized using various chemical methods. One common method involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution can then be used for further reactions and formulations.
Industrial Production Methods
While specific industrial production methods for PG 34 are not widely documented, it is typically produced in research laboratories using standard organic synthesis techniques. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
PG 34 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving PG 34 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving PG 34 depend on the specific reagents and conditions used. These products are often derivatives of the original compound with modified functional groups that enhance their activity and stability.
Scientific Research Applications
PG 34 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Biology: The compound is used in biological research to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: PG 34 is studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and products with enhanced properties.
Mechanism of Action
PG 34 exerts its effects by inhibiting O-GlcNAc translocase (OGT), an enzyme involved in the addition of N-acetylglucosamine to proteins . This inhibition disrupts various cellular processes, leading to changes in cell function and behavior. The molecular targets and pathways involved in the compound’s mechanism of action are still being investigated, but it is known to affect protein glycosylation and signaling pathways.
Comparison with Similar Compounds
PG 34 is similar to other compounds that inhibit O-GlcNAc translocase, such as OSMI-1. it is unique in its specific structure and activity profile. Some similar compounds include:
OSMI-1: A potent inhibitor of O-GlcNAc translocase with a different structure and higher potency.
Thiamet-G: Another inhibitor of O-GlcNAc translocase with distinct chemical properties and applications.
PG 34’s uniqueness lies in its specific structure, which allows it to interact with O-GlcNAc translocase in a particular manner, leading to its specific inhibitory effects.
Properties
Molecular Formula |
C28H25N3O5S2 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H25N3O5S2/c32-27-13-10-21-17-24(11-12-25(21)29-27)38(34,35)30-26(16-20-6-2-1-3-7-20)28(33)31(18-22-8-4-14-36-22)19-23-9-5-15-37-23/h1-15,17,26,30H,16,18-19H2,(H,29,32)/t26-/m1/s1 |
InChI Key |
ICLUPJSFAFLDLR-AREMUKBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 |
Origin of Product |
United States |
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